2-Isocyanato-3-methylfuran
Overview
Description
2-Isocyanato-3-methylfuran is a chemical compound that belongs to the family of isocyanates . It has an empirical formula of C6H5NO2 and a molecular weight of 123.11 . The SMILES string for this compound is Cc1ccoc1N=C=O .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H5NO2/c1-5-2-3-9-6(5)7-4-8/h2-3H,1H3 . The InChI key is OMYDOMPNLAYEPL-UHFFFAOYSA-N .It has a storage temperature of -10°C . The compound is shipped with an ice pack to maintain its stability .
Scientific Research Applications
Polymer Chemistry and Biochemistry
Isocyanates, including 2-Isocyanato-3-methylfuran derivatives, are crucial in the polyurethane industry. Their reactivity allows for the exploration of protein structure and the development of polyurethane-based materials. Isocyanates have shown broad reactivity, including reversible interaction with enzymes and slower hydrolysis rates compared to their aryl counterparts, which is significant for polymer and material science applications (Brown et al., 1987).
Organic Synthesis and Medicinal Chemistry
2-Methyltetrahydrofuran (2-MeTHF), derived from furfural (a related furan compound), is an environmentally friendly solvent that supports organometallics and organocatalysis, indicating its potential in synthesizing complex organic molecules and pharmaceuticals (Pace et al., 2012). Moreover, this compound and its derivatives are explored for synthesizing heterocyclic compounds, showcasing their versatility in creating pharmacologically active molecules (Kametani et al., 1958).
Environmental and Health Sciences
Isocyanates, including methyl isocyanate, have been investigated for their toxicological impacts, particularly their mutagenic and potentially carcinogenic properties, highlighting the importance of understanding their effects on human health and safety (Andersen et al., 1980). This research is critical for developing safer handling practices and mitigating health risks in industrial settings.
Biotechnology
In biotechnology, the production of pentanol isomers, including 2-methyl-1-butanol, from microbial fermentations shows the utility of furan derivatives in developing biofuels. Metabolic engineering of microorganisms to increase the yield of these biofuels demonstrates the potential of this compound derivatives in renewable energy sources (Cann & Liao, 2009).
Safety and Hazards
The compound is classified as dangerous, with hazard statements including H226, H302, H312, H315, H319, H332, H334, H335 . Precautionary measures include P210, P233, P240, P241, P242, P243, P261, P264, P270, P271, P280, P285, P301+P312, P302+P352, P303+P361+P353, P304+P340, P304+P341, P305+P351+P338, P312, P330, P332+P313, P337+P313, P342+P311, P362, P363, P370+P378, P403+P233, P403+P235, P405, P501 .
Properties
IUPAC Name |
2-isocyanato-3-methylfuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2/c1-5-2-3-9-6(5)7-4-8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMYDOMPNLAYEPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640262 | |
Record name | 2-Isocyanato-3-methylfuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40640262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
921938-67-2 | |
Record name | 2-Isocyanato-3-methylfuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40640262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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